BACE1 and Aβ40 Aggregation Inhibition vs. Analog 22a
BuChE-IN-8 distinguishes itself from the more potent BuChE inhibitor 22a by exhibiting substantially stronger BACE1 and Aβ40 aggregation inhibition. BuChE-IN-8 has an hBACE1 IC50 of 1.57 μM, which is 6-fold lower (more potent) than 22a's hBACE1 IC50 of 9.42 μM [1]. For Aβ40 aggregation, BuChE-IN-8 achieves 99% inhibition at 10 μM, whereas 22a achieves only 79% inhibition under identical conditions [1].
| Evidence Dimension | hBACE1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.57 μM |
| Comparator Or Baseline | Compound 22a, IC50 = 9.42 μM |
| Quantified Difference | ~6-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme inhibition assay using human BACE1. |
Why This Matters
Researchers requiring a tool compound with a balanced multi-target profile to simultaneously address cholinergic deficit and amyloid pathology in AD models must select BuChE-IN-8 over the more BuChE-biased 22a.
- [1] Zaręba, P., et al. Discovery of novel multifunctional ligands targeting GABA transporters, butyrylcholinesterase, β-secretase, and amyloid β aggregation as potential treatment of Alzheimer's disease. European Journal of Medicinal Chemistry 261, 115832 (2023). View Source
